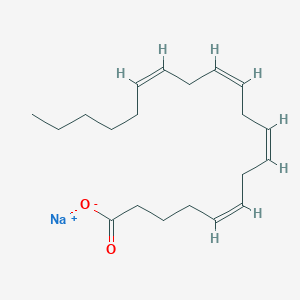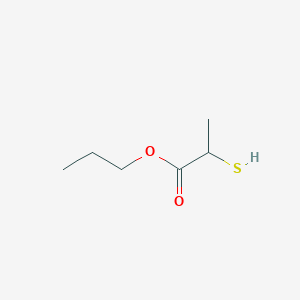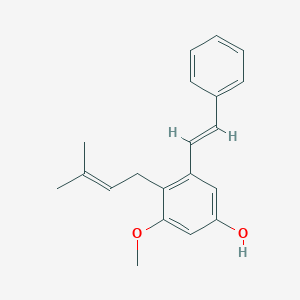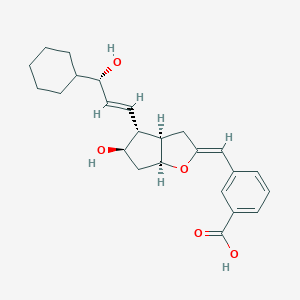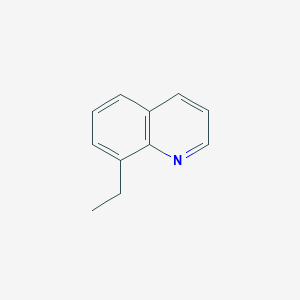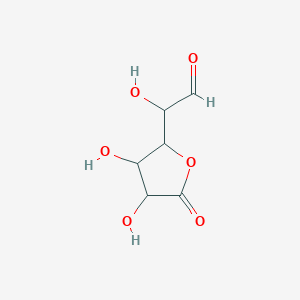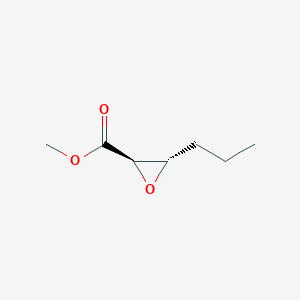
Methyl (2R,3S)-3-propyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R,3S)-3-propyloxirane-2-carboxylate, commonly known as MPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPOC is a chiral epoxide with a molecular weight of 156.17 g/mol.
Wissenschaftliche Forschungsanwendungen
MPOC has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, MPOC is used as a chiral building block for the synthesis of various chiral molecules. In medicinal chemistry, MPOC has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. In material science, MPOC is used as a monomer for the synthesis of various polymers.
Wirkmechanismus
The mechanism of action of MPOC is not well understood. However, studies have shown that MPOC reacts with various nucleophiles, including amines, thiols, and alcohols, to form stable adducts. These adducts are believed to be responsible for the various biological activities exhibited by MPOC.
Biochemische Und Physiologische Effekte
MPOC has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MPOC inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MPOC has also been shown to exhibit anti-inflammatory and anti-viral activities. In vivo studies have shown that MPOC exhibits low toxicity and is well tolerated by animals.
Vorteile Und Einschränkungen Für Laborexperimente
MPOC has several advantages for lab experiments, including its high purity, stability, and ease of handling. However, MPOC is relatively expensive and requires specialized equipment for its synthesis and purification.
Zukünftige Richtungen
There are several future directions for MPOC research. One potential future direction is the development of MPOC-based drugs for the treatment of various diseases, including cancer and viral infections. Another potential future direction is the synthesis of novel polymers using MPOC as a monomer. Additionally, further studies are needed to elucidate the mechanism of action of MPOC and its potential applications in various fields.
Conclusion
In conclusion, MPOC is a chiral epoxide that has gained significant attention in the scientific community due to its potential applications in various fields. MPOC can be synthesized using various methods, and it has been extensively studied for its potential applications in organic synthesis, medicinal chemistry, and material science. MPOC exhibits various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-viral activities. Although MPOC has several advantages for lab experiments, it is relatively expensive and requires specialized equipment for its synthesis and purification. There are several future directions for MPOC research, including the development of MPOC-based drugs and the synthesis of novel polymers using MPOC as a monomer.
Synthesemethoden
MPOC can be synthesized using various methods, including the Sharpless asymmetric epoxidation method, the Jacobsen-Katsuki epoxidation method, and the Shi epoxidation method. The Sharpless asymmetric epoxidation method is the most commonly used method for synthesizing MPOC. This method involves the use of titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide as catalysts.
Eigenschaften
CAS-Nummer |
100992-81-2 |
|---|---|
Produktname |
Methyl (2R,3S)-3-propyloxirane-2-carboxylate |
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
methyl (2R,3S)-3-propyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-3-4-5-6(10-5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
JPMVTOZOWGPQDC-NTSWFWBYSA-N |
Isomerische SMILES |
CCC[C@H]1[C@@H](O1)C(=O)OC |
SMILES |
CCCC1C(O1)C(=O)OC |
Kanonische SMILES |
CCCC1C(O1)C(=O)OC |
Synonyme |
Oxiranecarboxylic acid, 3-propyl-, methyl ester, (2R,3S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




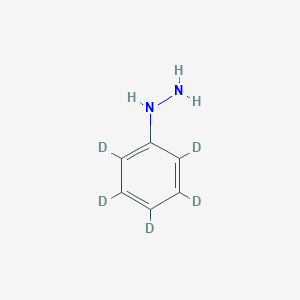
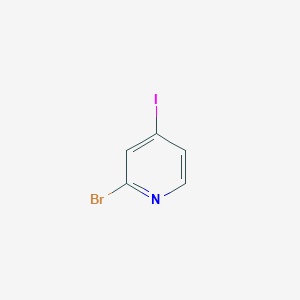

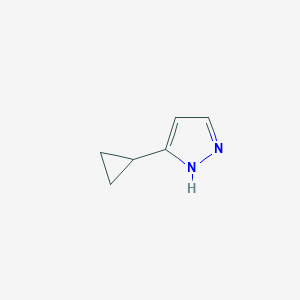
![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)
